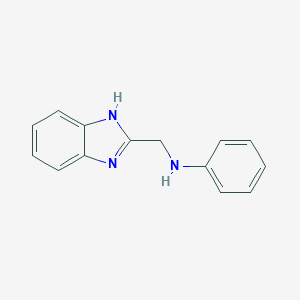

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

Vue d'ensemble

Description

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes both benzimidazole and phenylamine moieties, makes it an interesting subject for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by a cyclization reaction to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamine group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring or the phenylamine group. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Applications De Recherche Scientifique

Chemical Properties and Reactions

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine undergoes several chemical reactions that enhance its utility:

- Oxidation : Can be oxidized to form various benzimidazole derivatives using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions with agents such as sodium borohydride yield different derivatives.

- Substitution : The phenylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions pave the way for synthesizing new compounds with tailored properties for specific applications.

Medicinal Chemistry

This compound has shown promise as an antimicrobial and anticancer agent . Studies indicate that it can intercalate into DNA, disrupting its function, which is vital for its anticancer activity. The compound has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant efficacy:

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer | 12.4 |

| Colon Carcinoma | Not specified |

| Hepatocellular Carcinoma | Not specified |

In these studies, the compound exhibited greater toxicity against certain bacterial strains compared to standard antibiotics, indicating its potential as a novel therapeutic agent .

Biological Research

The compound serves as a probe in biological studies to investigate enzyme activity and protein interactions. For instance, it has been used to study the effects of morphine on thermal hyperalgesia and mechanical allodynia in animal models, suggesting its role in managing opioid-induced pain .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand forming complexes with various metal ions. These complexes are being explored for their potential in catalysis and as anticancer agents due to their enhanced biological activity compared to the free ligand .

Industrial Applications

The compound is also utilized as an intermediate in synthesizing other benzimidazole derivatives, which find applications in producing dyes, pigments, and materials with specific properties. This versatility makes it valuable in industrial chemistry .

Case Study 1: Anticancer Activity

A study conducted on palladium(II) and platinum(II) complexes of this compound showed promising results against breast cancer cells. The platinum complex demonstrated an IC50 of 12.4 μM, which is competitive with existing chemotherapeutic agents like cisplatin .

Case Study 2: Neuroinflammation

Research highlighted the use of benzimidazole derivatives in alleviating morphine-induced neuroinflammatory responses. The compounds were found to reduce TNF-α expression significantly, indicating their potential in treating neuroinflammatory conditions associated with chronic pain management .

Mécanisme D'action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine involves its interaction with various molecular targets, including DNA, proteins, and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making the compound effective as an antimicrobial and anticancer agent. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine include:

- N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline

- N-(1H-benzimidazol-2-ylmethyl)-4-methoxyaniline

- N-(1H-benzimidazol-2-ylmethyl)-2-methylaniline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzimidazole and phenylamine moieties. This combination allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for various applications. Additionally, its ability to interact with multiple molecular targets enhances its potential as a therapeutic agent .

Activité Biologique

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine, a compound derived from the benzimidazole family, has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antibacterial properties, supported by recent research findings and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its pharmacological versatility. The compound's structure allows for various substitutions that significantly influence its biological activity. Benzimidazole derivatives often exhibit unique interactions with biological targets due to their ability to mimic natural substrates.

1. Anti-inflammatory Activity

Benzimidazole derivatives, including this compound, have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.

Key Findings:

- A study highlighted that substitutions at specific positions on the benzimidazole ring enhance anti-inflammatory activity. For instance, compounds with an anacardic acid moiety at C2 showed significant COX-2 inhibition with a selectivity comparable to established NSAIDs like celecoxib .

- The NH group of the benzimidazole scaffold plays a crucial role in mediating these effects, emphasizing the importance of structural modifications in drug design .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound exhibits cytotoxic effects against multiple cancer cell lines.

Case Studies:

- In vitro studies demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast cancer and colon carcinoma cells. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

- A comparative analysis revealed that modifications to the benzimidazole structure could lead to enhanced selectivity and potency against specific cancer types, underscoring the importance of SAR in developing effective anticancer agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 12.4 |

| Compound B | Colon Carcinoma | 9.91 |

| This compound | Various | Low µM |

3. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies indicate that this compound can inhibit the growth of various bacterial strains.

Research Insights:

- The compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like tetracycline .

- Structural modifications can further enhance antibacterial efficacy, making this class of compounds a promising area for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

Substitution Effects:

- Modifications at the N1, C2, C5, and C6 positions on the benzimidazole ring can significantly alter biological outcomes.

Computational Studies:

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICPDSJTBAXDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316558 | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-59-4 | |

| Record name | N-(1H-Benzimidazol-2-ylmethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 304579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC304579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.